molecular formula C14H13ClO4S B2897903 4-(4-ethoxyphenoxy)benzenesulfonyl Chloride CAS No. 847837-29-0

4-(4-ethoxyphenoxy)benzenesulfonyl Chloride

Cat. No. B2897903
M. Wt: 312.76
InChI Key: KLIXUELBAKMDHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-ethoxyphenoxy)benzenesulfonyl Chloride is a chemical compound with the molecular formula C14H13ClO4S and a molecular weight of 312.77 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 4-(4-ethoxyphenoxy)benzenesulfonyl Chloride consists of a benzene ring attached to a sulfonyl chloride group and an ethoxyphenoxy group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy, which are beyond the scope of this analysis.


Physical And Chemical Properties Analysis

4-(4-ethoxyphenoxy)benzenesulfonyl Chloride is a solid at room temperature . It has a predicted melting point of 159.45°C and a predicted boiling point of approximately 417.4°C at 760 mmHg . The predicted density is approximately 1.3 g/cm3, and the refractive index is predicted to be n20D 1.57 .

Scientific Research Applications

Organic Synthesis and Chemical Transformations

4-(4-ethoxyphenoxy)benzenesulfonyl chloride serves as a precursor in the synthesis of polymer-supported benzenesulfonamides, which are key intermediates in different chemical transformations. These transformations include unusual rearrangements to yield diverse privileged scaffolds, highlighting its versatility in synthesizing complex molecules (Fülöpová & Soural, 2015).

Material Science and Engineering

In material science, 4-(4-ethoxyphenoxy)benzenesulfonyl chloride derivatives are utilized in the preparation of novel sulfonated thin-film composite nanofiltration membranes. These membranes demonstrate improved water flux, which is crucial for the efficient treatment of dye solutions. The introduction of sulfonic acid groups enhances surface hydrophilicity without compromising dye rejection, underscoring its potential in advancing water purification technologies (Liu et al., 2012).

Catalysis and Synthetic Applications

Benzenesulfonyl chlorides, including derivatives of 4-(4-ethoxyphenoxy)benzenesulfonyl chloride, find applications in palladium-catalyzed direct arylations of thiophenes, allowing regioselective access to β-arylated thiophenes. This process, which proceeds without oxidants or ligands and tolerates various substituents, underscores the role of these compounds in facilitating efficient catalytic reactions in organic synthesis (Yuan & Doucet, 2014).

Pharmaceutical and Bioactive Compound Development

The synthesis of bioactive compounds, such as sulfonamides, employs 4-(4-ethoxyphenoxy)benzenesulfonyl chloride derivatives as intermediates. These compounds have been evaluated for their cytotoxicity, tumor specificity, and inhibition of human carbonic anhydrase enzymes, which are significant for developing potential therapeutic agents (Gul et al., 2016).

Safety And Hazards

4-(4-ethoxyphenoxy)benzenesulfonyl Chloride is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye/face protection .

properties

IUPAC Name

4-(4-ethoxyphenoxy)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO4S/c1-2-18-11-3-5-12(6-4-11)19-13-7-9-14(10-8-13)20(15,16)17/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIXUELBAKMDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethoxyphenoxy)benzene-1-sulfonyl chloride

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